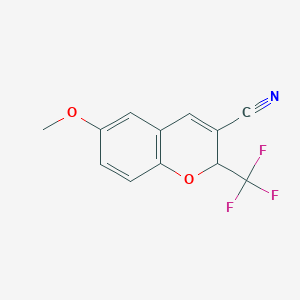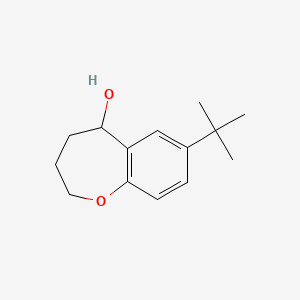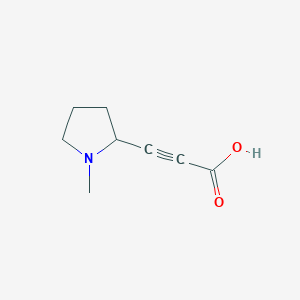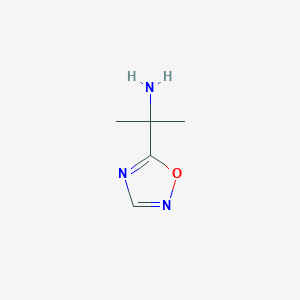
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-5-yl)propan-2-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazoles often involve scalable one-pot syntheses. These methods utilize amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily DMSO) in the presence of inorganic bases . This approach is highly efficient and suitable for the large-scale production of pharmaceutically important molecules.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as sodium dichloroisocyanurate (SDCI) for oxidation reactions.
Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Bases: Such as NaOH or TBAF/THF for cyclization and substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine has several scientific research applications, including:
Materials Science: The compound is used in the development of energetic materials, fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The low aromaticity and weak O–N bond of the oxadiazole ring make it a versatile intermediate in organic synthesis, allowing for the rearrangement into other heterocycles.
Mécanisme D'action
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a bioisostere, mimicking the properties of other functional groups in biological systems. This allows the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(1,2,4-oxadiazol-5-yl)propan-2-amine include:
1,2,4-Oxadiazole derivatives: Such as 2-(1,2,4-oxadiazol-5-yl)anilines and 4-(1,2,4-oxadiazol-5-yl)azepan-2-one
Other oxadiazole isomers: Including 1,2,3-oxadiazole and 1,3,4-oxadiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable molecule for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H9N3O |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
2-(1,2,4-oxadiazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-8-9-4/h3H,6H2,1-2H3 |
Clé InChI |
KCXRRDQUFKDMEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=NO1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid](/img/structure/B13222433.png)
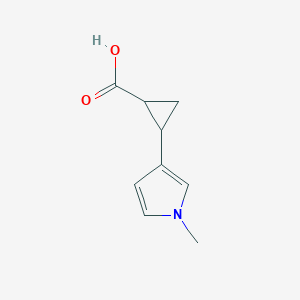
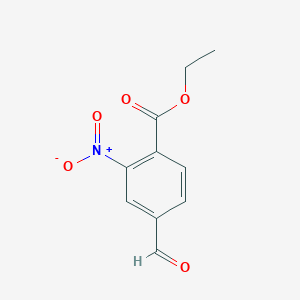
methanol](/img/structure/B13222465.png)


![(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)
